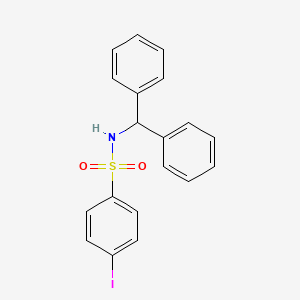
N-benzhydryl-4-iodobenzenesulfonamide
描述
N-benzhydryl-4-iodobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique structure, which includes both a benzhydryl group and an iodine atom, making it a compound of interest in various fields of scientific research and industrial applications.
属性
IUPAC Name |
N-benzhydryl-4-iodobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXHVZZWBKSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of N-benzhydryl-4-iodobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzhydryl chloride with 4-iodobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
化学反应分析
N-benzhydryl-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Oxidation Reactions: The benzhydryl group can undergo oxidation to form benzhydryl alcohol or benzhydryl ketone. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The sulfonamide group can be reduced to form the corresponding amine. .
科学研究应用
N-benzhydryl-4-iodobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines and bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. .
作用机制
The mechanism of action of N-benzhydryl-4-iodobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By binding to the active site of the enzyme, this compound prevents the enzyme from carrying out its normal function, leading to a range of biological effects. The pathways involved in these effects are still under investigation, but they are believed to include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
N-benzhydryl-4-iodobenzenesulfonamide can be compared to other benzenesulfonamide derivatives, such as:
N-butyl-benzenesulfonamide: This compound lacks the benzhydryl and iodine functionalities, making it less versatile in certain applications.
4-(benzhydryloxy)-N,N-dipropyl-1-butanamine: This compound has a different substitution pattern, which affects its chemical reactivity and biological activity.
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
This compound stands out due to its unique combination of benzhydryl and iodine functionalities, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


